molecular formula C24H28NOPS B12297913 (R)-N-((R)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12297913
M. Wt: 409.5 g/mol
InChI Key: CQTCXERPVMMUIR-OJQMSQGESA-N
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Description

®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the reaction of ®-1-(2-(Diphenylphosphanyl)phenyl)ethylamine with 2-methylpropane-2-sulfinyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The compound can undergo substitution reactions at the phosphine or sulfinamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or borane.

    Substitution: Various alkyl halides or acyl chlorides.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Substituted phosphines or sulfinamides.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereoselective processes in biological systems.

Medicine

In medicine, the compound is explored for its potential in drug development. Its ability to induce chirality in pharmaceutical compounds makes it a valuable tool in the synthesis of enantiomerically pure drugs.

Industry

In the industrial sector, ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis ensures the production of high-purity products.

Mechanism of Action

The mechanism of action of ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide involves its coordination to metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products. The phosphine group acts as a strong electron donor, stabilizing the metal center and facilitating the catalytic cycle.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
  • ®-1-(2-(Diphenylphosphanyl)phenyl)ethylamine
  • ®-2-(Diphenylphosphanyl)phenylmethanol

Uniqueness

®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its dual functionality as both a phosphine ligand and a sulfinamide. This dual functionality allows it to participate in a wide range of catalytic reactions, making it more versatile compared to similar compounds.

Properties

Molecular Formula

C24H28NOPS

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(1R)-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C24H28NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,25H,1-4H3/t19-,28?/m1/s1

InChI Key

CQTCXERPVMMUIR-OJQMSQGESA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C

Origin of Product

United States

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